1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a derivative of benzene, substituted with tert-butoxy, cyclopropoxy, and nitro groups. This compound is primarily used in research and development, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1-tert-butoxy-3-cyclopropoxybenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of 1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds . These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Reduction: 1-Tert-butoxy-3-cyclopropoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers with specific properties
Wirkmechanismus
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene involves its interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The tert-butoxy and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene: Similar in structure but with different substitution patterns on the benzene ring.
1-Tert-butoxy-3-cyclopropoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
Uniqueness
1-Tert-butoxy-3-cyclopropoxy-5-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both tert-butoxy and cyclopropoxy groups, along with the nitro group, allows for a wide range of chemical transformations and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H17NO4 |
---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-nitrobenzene |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12-7-9(14(15)16)6-11(8-12)17-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
OZPZGWBCMKRWPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.